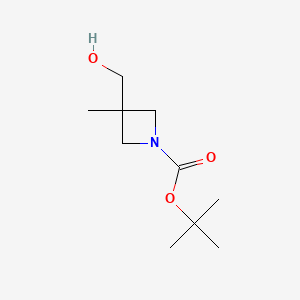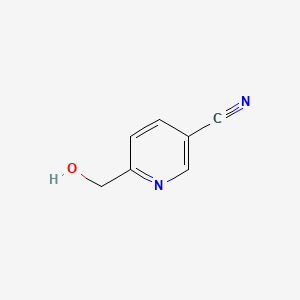![molecular formula C10H16Cl2N2 B580701 [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride CAS No. 1181458-04-7](/img/structure/B580701.png)
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride” is a chemical compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The molecular formula of the compound is C10H16Cl2N2 .Chemical Reactions Analysis
The compound is a result of a series of chemical reactions including the Tscherniac-Einhorn reaction and hydrolysis . It serves as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.15 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Indole Synthesis and Applications
Indole Alkaloid Synthesis : The research on indole synthesis, including a variety of methods for constructing the indole core, is of high interest due to the biological activity of indole alkaloids. These methods have implications for the development of pharmaceuticals and complex organic molecules, potentially including derivatives similar to "[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride" (Taber & Tirunahari, 2011).
Catalytic Aza-Alkylation of Indoles : The catalytic aza-alkylation of indoles, which allows the introduction of differently substituted aminomethyl groups at the C3 position of indoles, demonstrates the potential for functionalizing indole derivatives for a range of scientific applications. This process, involving indoles, aldehydes, and amines, highlights the versatility of indole chemistry in synthesizing complex molecules (Bonandi et al., 2020).
Environmental and Toxicological Aspects
- Degradation of Nitrogen-Containing Compounds : Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, including amines and pesticides. This research is relevant for understanding the environmental fate of compounds like "this compound" and their potential breakdown or detoxification in water treatment processes (Bhat & Gogate, 2021).
Biochemical and Health Implications
- Biogenic Amines in Food and Health : The formation and role of biogenic amines in food, including their potential health effects, have been extensively studied. Although not directly related, the metabolism and interactions of similar indole-derived compounds could offer insights into the biochemical pathways and health implications of "this compound" (Bulushi et al., 2009).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
One study has shown that a compound with a similar structure potently inhibited ripk1, a protein involved in necroptosis, and could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;/h1-4H,5-8,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJYMKHESNSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-04-7 |
Source


|
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)




![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)

